4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a unique structural framework that combines several functional groups, including a pyran ring, a thiadiazole moiety, and a difluorobenzoate group. Its multifunctional nature makes it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate typically involves multiple reaction steps:
Step 1: Preparation of 4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate through esterification.
Step 2: Synthesis of 5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl by coupling thiophene-2-carboxylic acid with 1,3,4-thiadiazole.
Step 3: Formation of the final compound through a condensation reaction between the intermediate products from steps 1 and 2.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized by:
Using automated synthesis reactors to control reaction conditions.
Scaling up reaction volumes while maintaining purity and yield through advanced purification techniques like recrystallization and chromatography.
Implementing quality control measures to ensure consistency and compliance with safety standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may occur, particularly affecting the thiadiazole moiety, leading to the formation of thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitutions are possible, often targeting the pyran and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acidic or basic catalysts, along with appropriate nucleophiles or electrophiles.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Varied derivatives based on the nature of the substituents used.
Scientific Research Applications
This compound has diverse applications across several fields:
Chemistry: As a precursor or intermediate in organic synthesis and chemical research.
Biology: Potential bioactive compound for studying enzyme interactions, protein binding, and cellular effects.
Medicine: Investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and pharmaceuticals.
Mechanism of Action
Mechanism: The compound's mechanism of action involves interaction with molecular targets such as enzymes, proteins, and receptors. Its structure allows for hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing biological pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Proteins: Binding to proteins involved in signal transduction or metabolic pathways.
Receptors: Interaction with cellular receptors, modulating signal transduction.
Comparison with Similar Compounds
4-oxo-6-methyl-4H-pyran-3-yl benzoate
5-(thiophene-2-carboxamido)-1,3,4-thiadiazole
3,4-difluorobenzoate derivatives
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F2N3O5S3/c21-12-4-3-10(6-13(12)22)18(28)30-15-8-29-11(7-14(15)26)9-32-20-25-24-19(33-20)23-17(27)16-2-1-5-31-16/h1-8H,9H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOKNYOMGGNUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F2N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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